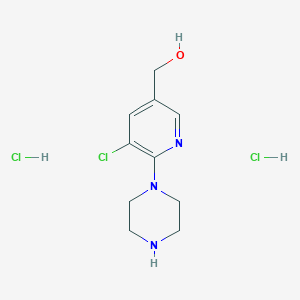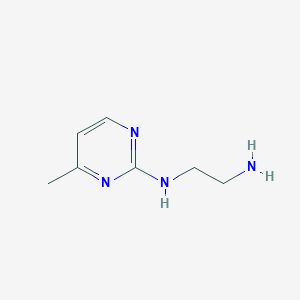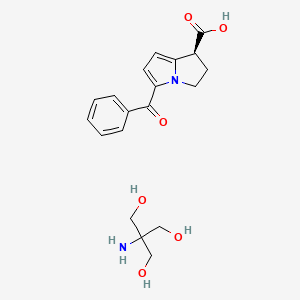![molecular formula C8H4BrF2NS B13124903 7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
7-Bromo-2-(difluoromethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(difluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 7th position and a difluoromethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(difluoromethyl)benzo[d]thiazole typically involves the introduction of the bromine and difluoromethyl groups onto a benzothiazole scaffold. One common method includes the bromination of 2-(difluoromethyl)benzo[d]thiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(difluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-(difluoromethyl)benzo[d]thiazole, while oxidation can produce this compound sulfone .
Scientific Research Applications
7-Bromo-2-(difluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-tubercular drugs.
Material Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(difluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The difluoromethyl group enhances the compound’s metabolic stability and binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)benzo[d]thiazole: Lacks the bromine substitution, which may affect its reactivity and biological activity.
7-Chloro-2-(difluoromethyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric properties.
Uniqueness
7-Bromo-2-(difluoromethyl)benzo[d]thiazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and biological properties
Properties
Molecular Formula |
C8H4BrF2NS |
|---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NS/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H |
InChI Key |
SOHWSQHMNDSISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



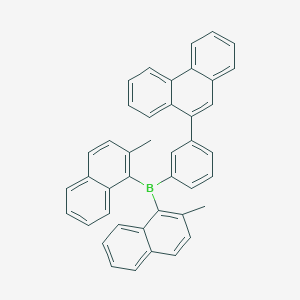
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
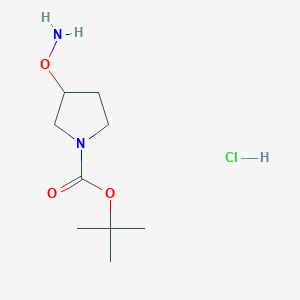
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
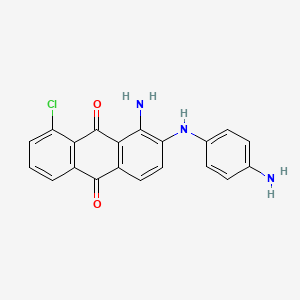
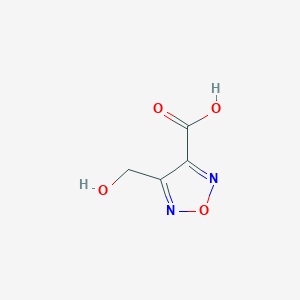
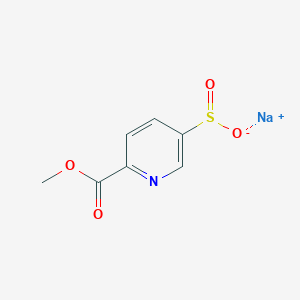
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
